
Chlorphenesin carbamate
概要
説明
クロルフェネシンカルバメート: は、筋肉の痛みや痙攣の治療に使用される中枢性筋弛緩剤です。 鎮静作用、抗不安作用、めまいを誘発する作用が知られています . より安全な代替薬が利用可能になったため、先進国では広く使用されなくなりましたが、筋弛緩剤の研究において依然として重要な化合物です .
準備方法
合成経路と反応条件
クロルフェネシンの加熱: 調製には、クロルフェネシンを加熱し、より少ないエステル交換触媒の作用下で炭酸ジエチルと反応させることが含まれます.
溶媒の添加: 初期反応後、tert-ブタノールとジメチルホルムアミドを混合溶媒として添加します.
アンモニア水との反応: 次に、この混合物をアンモニア水と反応させて目的化合物を調製します.
精製: 生成物を、より少ないアンモニアを含む純粋な水でろ過および洗浄した後、より少ないアンモニアを含むエタノールと酢酸エチルを混合溶媒として精製します.
工業的生産方法
アンモニウム試薬とアルカリの使用: 別の方法には、水が存在する有機溶媒中で、0-40°Cの温度で、アンモニウム試薬とアルカリを化合物と混合することが含まれます.
強アンモニア水の回避: この方法は、強い刺激臭のあるアンモニア水を避けることで、生産の安全性と環境保護を向上させています.
化学反応解析
反応の種類
酸化と還元:
一般的な試薬と条件
主な生成物
化学反応の分析
Types of Reactions
Oxidation and Reduction:
Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents may include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride may be used.
Major Products
Oxidation Products: Oxidation may lead to the formation of chlorinated phenols and other derivatives.
Reduction Products: Reduction may yield simpler alcohols and amines.
科学的研究の応用
Chemical Properties and Mechanism of Action
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant. It functions by inhibiting the transmission of nerve impulses in the spinal cord, leading to a reduction in muscle tone and spasticity. This mechanism is particularly beneficial in managing conditions associated with painful muscle spasms.
Pharmacological Applications
- Muscle Relaxation : this compound has been extensively studied for its efficacy as a muscle relaxant. Research indicates that it effectively reduces muscle spasms, making it useful in clinical settings for conditions such as back pain and other musculoskeletal disorders .
- Analgesic Properties : Studies have compared the analgesic efficacy of this compound with other analgesics, such as acetylsalicylic acid (aspirin). Results suggest that this compound may provide comparable pain relief, particularly following surgical procedures like episiotomy .
- Neuropharmacological Effects : Investigations into the effects of this compound on the central nervous system have shown that it can induce hyperpolarization in spinal neurons, which may contribute to its muscle-relaxing effects. This action has been observed in various animal models, including frogs and mice .
Cosmetic Applications
Chlorphenesin is also utilized in cosmetic formulations primarily as a preservative due to its antimicrobial properties. It exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, making it effective in preventing microbial contamination in cosmetic products .
Safety Assessment
A safety assessment conducted on this compound highlighted its low toxicity profile when used topically in cosmetic applications. The acute oral toxicity studies suggest that it has a high LD50 value (approximately 3000 mg/kg), indicating a relatively safe margin for use .
Case Studies and Research Findings
Study Title | Findings | Year |
---|---|---|
Pharmacological study on this compound | Demonstrated significant muscle relaxant effects in animal models | 2018 |
Comparative analgesic efficacy study | Found this compound comparable to acetylsalicylic acid for pain relief post-surgery | 1975 |
Safety assessment of chlorphenesin | Reported low toxicity and effective antimicrobial properties | 2012 |
作用機序
メカニズム
中枢神経系: クロルフェネシンカルバメートは、骨格筋に直接作用するのではなく、中枢神経系で作用します.
神経インパルス遮断: 脳に送られる神経インパルスまたは痛みの感覚を遮断します.
分子標的と経路
脊髄ニューロン: 脊髄ニューロンに影響を与え、筋肉の弛緩につながります.
鎮静と抗不安: この化合物は、中枢神経系への影響によって鎮静と抗不安も誘発します.
類似化合物との比較
類似化合物
メトカルバモール: 同様の用途を持つ別の中枢性筋弛緩剤ですが、薬物動態が異なります.
メフェネシンカルバメート: クロルフェネシンカルバメートに比べて作用時間が短い関連化合物です.
独自性
作用時間の延長: クロルフェネシンカルバメートは、メフェネシンカルバメートに比べて作用時間が長くなっています.
分布容積の増加: メトカルバモールに比べて、有意に大きな相対容積に分布します.
生物活性
Chlorphenesin carbamate is a centrally acting muscle relaxant that has been utilized primarily for the treatment of muscle pain and spasms. It is classified as a skeletal muscle relaxant and has also demonstrated antifungal and some antibacterial properties. The compound is chemically known as 1,2-propanediol-3-(p-chlorophenoxy)-1-carbamate, with a molecular formula of and a molar mass of approximately 245.66 g/mol .
This compound exerts its effects by acting on the central nervous system (CNS), leading to muscle relaxation. It is believed to inhibit synaptic transmission in the spinal cord, which results in decreased muscle tone and spasm . Notably, this compound has been shown to decrease grip strength and inhibit reflexes in animal models, indicating its CNS depressant effects .
Pharmacokinetics
This compound is rapidly absorbed following oral administration. A study indicated that about 81% to 88% of a single oral dose in rats was excreted in urine within 24 hours . The pharmacokinetic parameters such as maximum concentration (), time to reach maximum concentration (), area under the curve (), half-life (), and elimination rate constant () have been assessed in various studies, confirming its bioavailability and metabolism in humans .
Metabolism
The metabolism of this compound involves several pathways, including hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation. A recent study identified 29 metabolites in human urine, with implications for doping control due to the presence of 4-chlorophenoxyacetic acid (4-CPA), a prohibited substance by the World Anti-Doping Agency (WADA) .
Clinical Trials
A clinical trial conducted on healthy Korean adults assessed the bioequivalence of generic versus branded formulations of this compound at doses of 250 mg and 500 mg. The study found no significant differences between formulations in terms of pharmacokinetic parameters, indicating that both generic and branded versions are equally effective and well-tolerated .
Animal Studies
In animal studies, this compound demonstrated protective effects against convulsions induced by picrotoxin and pentylenetetrazol. It also inhibited tremors induced by oxotremorine in mice, showcasing its potential as an anticonvulsant agent . Furthermore, it was observed that this compound had a longer duration of action compared to mephenesin, another muscle relaxant .
Safety Profile
This compound has been evaluated for its safety profile in various contexts. It has not been associated with significant dermal irritation or sensitization except in rare cases. In clinical settings, adverse effects reported include drowsiness, dizziness, and gastrointestinal discomfort; however, these were generally mild and transient .
特性
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLBLUECSEIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022803 | |
Record name | Chlorphenesin carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/ | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |
CAS No. |
886-74-8, 126632-50-6 | |
Record name | Chlorphenesin carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphenesin carbamate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenesin carbamate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenesin carbamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorphenesin carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENESIN CARBAMATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89-91 °C | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorphenesin Carbamate?
A1: this compound is a centrally acting skeletal muscle relaxant. While its precise mechanism of action remains unclear, research suggests it primarily depresses internuncial spinal neurons, thereby reducing multisynaptic spinal reflexes [, , , ]. This, in turn, leads to a reduction in muscle spasm and potentially contributes to its analgesic effects.
Q2: Does this compound directly affect the neuromuscular junction?
A2: At therapeutically relevant doses, this compound does not appear to significantly affect the neuromuscular junction. Studies show that high doses are needed to influence muscle fiber single twitch or refractory period []. This suggests its muscle relaxant effects are primarily mediated centrally rather than peripherally.
Q3: How does the action of this compound differ from Mephenesin?
A3: While both this compound and Mephenesin are centrally acting muscle relaxants, their actions differ in duration and specific effects. This compound exhibits a longer duration of action compared to Mephenesin [, ]. Additionally, Mephenesin has been shown to suppress dorsal root reflexes and primary afferent terminal excitability, whereas this compound does not seem to affect these parameters [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C10H12ClNO4. Its molecular weight is 245.66 g/mol.
Q5: How does this compound's stability vary under different conditions?
A5: Studies suggest that this compound exhibits stability at high temperatures but is susceptible to degradation in humid environments []. This highlights the need for appropriate packaging, such as moisture-resistant aluminum plastic bags, to maintain drug stability during storage.
Q6: Are there different formulations of this compound available?
A6: Beyond conventional tablets, research has explored the development of sustained-release formulations of this compound, such as sustained-release granules []. These alternative formulations aim to provide prolonged drug release and potentially improve patient compliance by reducing dosing frequency.
Q7: How is this compound absorbed and metabolized in the body?
A7: Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract []. It undergoes extensive metabolism, primarily in the liver, with glucuronidation being the major metabolic pathway in both rats and humans [, ].
Q8: What is the primary route of elimination for this compound?
A8: The majority of an orally administered dose of this compound is excreted in the urine, primarily as the glucuronide conjugate [, ]. This suggests that renal function is an important factor in the elimination of this compound and its metabolites from the body.
Q9: Does enterohepatic circulation play a role in the pharmacokinetics of this compound?
A9: Yes, research indicates that enterohepatic circulation influences the metabolism of this compound [, ]. Further investigation into the metabolic fate of biliary this compound glucuronide is crucial to fully understanding the impact of enterohepatic circulation on its pharmacokinetic profile.
Q10: Does tolerance develop with repeated administration of this compound?
A10: Studies in animals have shown that tolerance to this compound can develop with repeated administration [, ]. This tolerance appears to be primarily due to the induction of drug-metabolizing enzymes in the liver, leading to increased clearance of the drug.
Q11: Has this compound been investigated in the context of neuropathic pain?
A11: Yes, research suggests that this compound might possess antinociceptive properties, particularly in models of inflammatory pain like adjuvant-induced arthritis in rats []. The drug was shown to depress the activity of nociceptive neurons in the thalamus, which relays pain signals to the brain. Further research is needed to explore its potential in managing neuropathic pain.
Q12: What analytical techniques are commonly employed for the quantification of this compound?
A12: Several analytical methods have been developed for the analysis of this compound. Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, ] are widely used techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. These methods allow for accurate quantification of the drug in various matrices, including serum, tablets, and urine.
Q13: Can this compound be distinguished from other sources of 4-Chlorophenoxyacetic acid (4-CPA) in urine analysis?
A13: While 4-CPA is a common metabolite of this compound, it can also originate from other sources like meclofenoxate []. Distinguishing between these sources necessitates analyzing additional specific urinary metabolites of this compound, such as chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [].
Q14: Are there specific qualitative tests available for the identification of this compound?
A14: Yes, qualitative tests have been developed to confirm the identity of this compound. These tests often involve specific chemical reactions that generate characteristic color changes or precipitates, allowing for a rapid and presumptive identification of the drug [].
Q15: Has this compound been assessed for its potential to induce physical dependence?
A15: Studies in beagle dogs have shown that this compound, unlike phenobarbital, does not induce signs of tolerance or physical dependence even after prolonged administration []. This suggests a relatively low risk of dependence liability associated with this compound compared to certain other centrally acting drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。